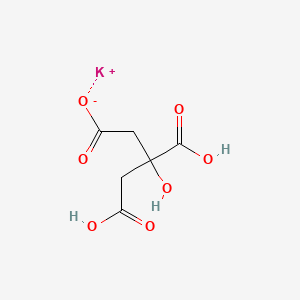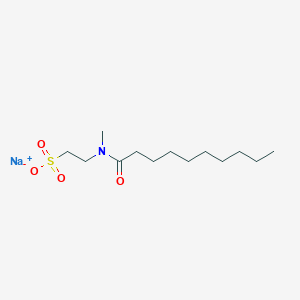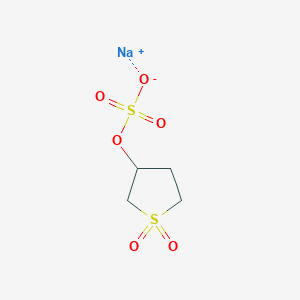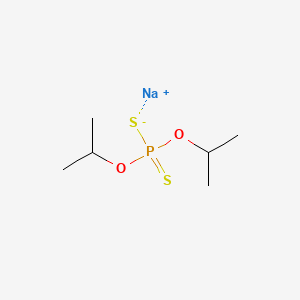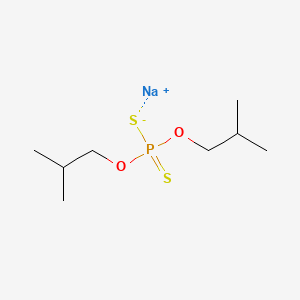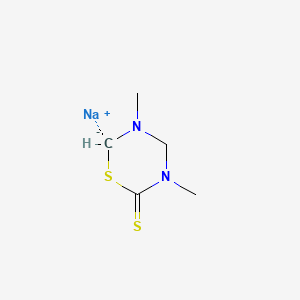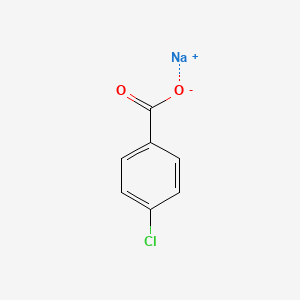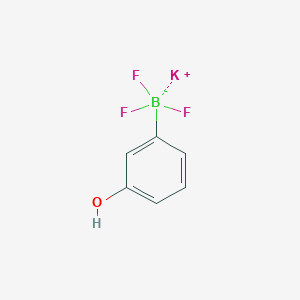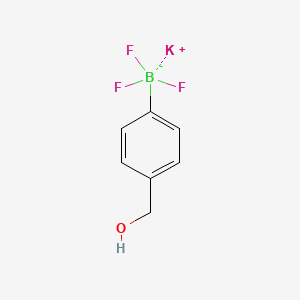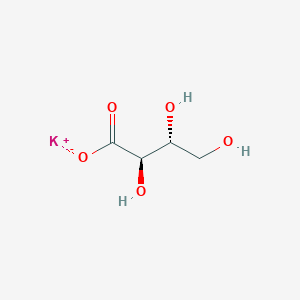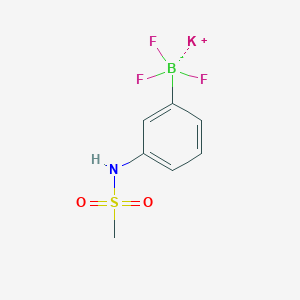![molecular formula C14H19NO2 B1358549 1-[2-(benzyloxy)ethyl]tetrahydro-4(1H)-pyridinone CAS No. 948894-76-6](/img/structure/B1358549.png)
1-[2-(benzyloxy)ethyl]tetrahydro-4(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The resulting intermediate is then reacted with 2-chloroethyl benzyl ether in the presence of a base, such as potassium carbonate, under reflux conditions.
Purify the product using techniques like recrystallization or column chromatography.
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by:
Employing continuous flow chemistry to enhance reaction efficiency and product yield.
Using solvent-free conditions to minimize environmental impact and reduce costs.
Implementing automated purification systems to streamline the process and ensure consistent quality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-[2-(Benzyloxy)ethyl]tetrahydro-4(1H)-pyridinone can be synthesized through multiple synthetic routes. One common method involves the following steps:
Formation of the Tetrahydropyridinone Ring:
Start with an appropriate starting material, such as 4-piperidone.
React it with an alkylating agent, like benzyl bromide, under basic conditions (e.g., NaH) to introduce the benzyloxy group.
Conduct a catalytic hydrogenation to reduce any double bonds and form the tetrahydropyridinone ring.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
1-[2-(Benzyloxy)ethyl]tetrahydro-4(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation:
The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups, such as carbonyl or hydroxyl.
Reduction:
Reduction can be achieved using hydrogenation catalysts (e.g., palladium on carbon) to convert unsaturated bonds to saturated ones.
Substitution:
The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or sodium hydride.
Common Reagents and Conditions Used in These Reactions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution Reagents: Sodium methoxide, sodium hydride.
Major Products Formed from These Reactions
Oxidation Products: Carbonyl-containing compounds, hydroxyl derivatives.
Reduction Products: Fully saturated derivatives.
Substitution Products: New functionalized compounds with varied properties.
Wissenschaftliche Forschungsanwendungen
1-[2-(Benzyloxy)ethyl]tetrahydro-4(1H)-pyridinone has been explored for numerous scientific research applications, including:
Chemistry
Catalyst Development: As a ligand for transition metal catalysts in asymmetric synthesis.
Material Science: For developing new polymers and advanced materials with specific properties.
Biology
Enzyme Inhibition: As a potential inhibitor of key enzymes involved in metabolic pathways.
Receptor Modulation: For studying the interactions with specific biological receptors and their signaling pathways.
Medicine
Drug Development: As a lead compound for designing new pharmaceuticals with therapeutic potential.
Disease Treatment:
Industry
Agricultural Chemicals: As a precursor for synthesizing new agrochemicals.
Fine Chemicals Production: For producing high-value specialty chemicals used in various industrial processes.
Wirkmechanismus
1-[2-(Benzyloxy)ethyl]tetrahydro-4(1H)-pyridinone exerts its effects through various mechanisms, including:
Molecular Targets and Pathways Involved
Enzyme Interaction: It can bind to active sites of enzymes, inhibiting their activity and altering metabolic pathways.
Receptor Modulation: It can interact with cellular receptors, modulating their function and affecting signal transduction processes.
Gene Expression: It may influence gene expression by binding to specific DNA sequences or transcription factors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[2-(Benzyloxy)ethyl]tetrahydro-4(1H)-pyridinone shares similarities with other compounds, such as:
Tetrahydropyridinone Derivatives: These compounds also feature a tetrahydropyridinone core with various functional groups.
Benzyloxyethyl Compounds: Compounds with the benzyloxyethyl group, but different core structures.
Piperidone Derivatives: Similar nitrogen-containing heterocycles with varied substituents.
Highlighting Its Uniqueness
This compound stands out due to its unique combination of the benzyloxyethyl group and tetrahydropyridinone core, which imparts distinctive reactivity and potential biological activities. This uniqueness makes it a valuable compound for various applications and further scientific exploration.
By offering a thorough understanding of this compound, this article aims to provide insight into its properties, preparation methods, reactions, and applications across diverse fields. Whether for academic research or industrial development, this compound holds significant promise.
Eigenschaften
IUPAC Name |
1-(2-phenylmethoxyethyl)piperidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-14-6-8-15(9-7-14)10-11-17-12-13-4-2-1-3-5-13/h1-5H,6-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNDXOVZONJXIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CCOCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
